molecular formula C24H33NO4 B13413887 (1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol

(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol

Cat. No.: B13413887
M. Wt: 399.5 g/mol
InChI Key: KCDTYPUXBSBHKW-WMTXJRDZSA-N
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Description

The compound (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene]-10’-ol is a complex organic molecule with a unique structure It features a spiro connection between a dioxolane ring and a tetracyclic system, which includes a cyclobutylmethyl group and a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro connection and the introduction of the cyclobutylmethyl and methoxy groups. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of an efficient industrial process would require extensive research and development to ensure the feasibility and economic viability of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The methoxy and cyclobutylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with enhanced pharmacological properties.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique structure might impart desirable properties, such as increased stability or specific reactivity, to the final products.

Mechanism of Action

The mechanism of action of (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene]-10’-ol stands out due to its spiro connection and the presence of both cyclobutylmethyl and methoxy groups

Properties

Molecular Formula

C24H33NO4

Molecular Weight

399.5 g/mol

IUPAC Name

(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol

InChI

InChI=1S/C24H33NO4/c1-27-19-6-5-18-13-21-24(26)8-7-23(28-11-12-29-23)16-22(24,20(18)14-19)9-10-25(21)15-17-3-2-4-17/h5-6,14,17,21,26H,2-4,7-13,15-16H2,1H3/t21-,22+,24+/m0/s1

InChI Key

KCDTYPUXBSBHKW-WMTXJRDZSA-N

Isomeric SMILES

COC1=CC2=C(C[C@H]3[C@]4([C@]2(CCN3CC5CCC5)CC6(CC4)OCCO6)O)C=C1

Canonical SMILES

COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC6(CC4)OCCO6)O)C=C1

Origin of Product

United States

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